![molecular formula C14H11FN2OS B2427276 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 865248-94-8](/img/structure/B2427276.png)
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the CAS number 865248-94-8 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C17H17FN2OS. The molecular weight is 316.39. Detailed structural analysis would require advanced spectroscopic techniques such as NMR .Scientific Research Applications
Synthetic Approaches and Potential Applications
Synthesis of Derivatives : This compound, part of the 1,3-benzothiazin-4-ones family, has been synthesized through various methods. For example, Nosova et al. (2020) reported the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, which are potential tuberculostatic agents (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).
Antimicrobial Properties : Some derivatives of fluorobenzothiazole, like those synthesized by Jagtap et al. (2010), have been studied for their antimicrobial properties. The focus was on compounds containing fluorobenzothiazole and sulphonamide, known for their pharmacological potentials (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Antitumor Activity : Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. Their research highlighted the potential of these compounds in treating breast cancer, based on their cytotoxic effects in vitro (Hutchinson et al., 2001).
Chemical Sensing : Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds can recognize cyanide ions through specific reactions, showing potential in chemical detection and environmental monitoring (Wang et al., 2015).
Nucleophilic Aroylation : Suzuki et al. (2008) researched the catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This research opens avenues in synthesizing polysubstituted benzophenones (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened various benzothiazole derivatives for antimicrobial and antioxidant activities. Their study highlights the pharmacological potential of these compounds in treating infectious diseases (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : Zablotskaya et al. (2013) synthesized new benzothiazole derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. The compounds showed marked sedative action and selective cytotoxic effects (Zablotskaya et al., 2013).
Antitumor Agents Synthesis : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives as potent antitumor agents, highlighting the compound's potential in cancer treatment (Yoshida et al., 2005).
Antimycobacterial Activity : Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to the development of new treatments for mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Diuretic Activity : Yar and Ansari (2009) synthesized and tested benzothiazole derivatives for diuretic activity, indicating potential applications in treating conditions like hypertension (Yar & Ansari, 2009).
Cannabinoid Receptor Imaging : Moldovan et al. (2016) developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, utilizing the compound in neurological imaging (Moldovan et al., 2016).
ALK Inhibitors Development : Teffera et al. (2013) investigated novel anaplastic lymphoma kinase inhibitors, highlighting the compound's potential in cancer therapy (Teffera et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJAISLYVMLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.